molecular formula C23H22O3 B14583891 2-Ethoxy-4,4,5-triphenyl-1,3-dioxolane CAS No. 61562-07-0

2-Ethoxy-4,4,5-triphenyl-1,3-dioxolane

Cat. No.: B14583891
CAS No.: 61562-07-0
M. Wt: 346.4 g/mol
InChI Key: OVWRMBVPZSCTLR-UHFFFAOYSA-N
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Description

2-Ethoxy-4,4,5-triphenyl-1,3-dioxolane is an organic compound with the molecular formula C23H22O3 It is a member of the dioxolane family, characterized by a five-membered ring containing two oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-4,4,5-triphenyl-1,3-dioxolane typically involves the acid-catalyzed reaction of benzoin with ethyl orthoformate. The reaction proceeds under controlled conditions to yield the desired dioxolane compound. The process can be summarized as follows:

    Reactants: Benzoin and ethyl orthoformate.

    Catalyst: Acid (e.g., sulfuric acid).

    Reaction Conditions: The reaction mixture is heated to facilitate the formation of the dioxolane ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reactants, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-4,4,5-triphenyl-1,3-dioxolane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the dioxolane ring into simpler alcohols or hydrocarbons.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) or specific acids/bases.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or hydrocarbons.

    Substitution: Formation of various substituted dioxolane derivatives.

Scientific Research Applications

2-Ethoxy-4,4,5-triphenyl-1,3-dioxolane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-ethoxy-4,4,5-triphenyl-1,3-dioxolane involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with various substrates, facilitating chemical transformations. The dioxolane ring structure plays a crucial role in stabilizing reaction intermediates and enhancing reaction rates.

Comparison with Similar Compounds

Similar Compounds

    2,4,5-Trimethyl-1,3-dioxolane: A simpler dioxolane derivative with different substituents.

    2-Ethoxy-1,3-dioxolane: A related compound with a similar ethoxy group but lacking the triphenyl substitution.

Uniqueness

2-Ethoxy-4,4,5-triphenyl-1,3-dioxolane is unique due to its triphenyl substitution, which imparts distinct chemical and physical properties. This structural feature enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

CAS No.

61562-07-0

Molecular Formula

C23H22O3

Molecular Weight

346.4 g/mol

IUPAC Name

2-ethoxy-4,4,5-triphenyl-1,3-dioxolane

InChI

InChI=1S/C23H22O3/c1-2-24-22-25-21(18-12-6-3-7-13-18)23(26-22,19-14-8-4-9-15-19)20-16-10-5-11-17-20/h3-17,21-22H,2H2,1H3

InChI Key

OVWRMBVPZSCTLR-UHFFFAOYSA-N

Canonical SMILES

CCOC1OC(C(O1)(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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